3-(3-Phenyl-1-indanyl)propionic acid (CAS 72216-50-3) is a conformationally restricted, bifunctional building block utilized in the synthesis of complex indane-derived therapeutics and advanced materials. Featuring a rigid 2,3-dihydro-1H-indene core, a lipophilic 3-phenyl substituent, and a versatile C1-propionic acid chain, this compound offers a pre-assembled scaffold that bypasses multi-step cyclization and chain-extension protocols. In industrial procurement, it is primarily evaluated for its high processability, defined stereochemical framework, and suitability as an advanced intermediate for monoamine reuptake inhibitors, selective receptor modulators, and specialized agrochemicals [1].
Substituting 3-(3-phenyl-1-indanyl)propionic acid with uncyclized analogs like 3,3-diphenylpropionic acid or simpler derivatives like 3-(1-indanyl)propionic acid fundamentally alters the conformational landscape of downstream products. The rigid indane core locks the spatial relationship between the phenyl ring and the propionic acid side chain, an orientation critical for target receptor binding that flexible acyclic precursors cannot replicate. Furthermore, attempting to synthesize this specific scaffold in-house from 3-phenyl-1-indanone requires complex chain extension and subsequent hydrogenation, processes known for generating difficult-to-separate diastereomeric mixtures and reducing overall batch reproducibility [1].
When utilized in the synthesis of target-specific ligands, the rigidified indane core of 3-(3-phenyl-1-indanyl)propionic acid demonstrates superior spatial control compared to acyclic alternatives. Structural modeling and comparative synthesis studies indicate that derivatives generated from the indane scaffold maintain a restricted dihedral angle between the aromatic systems, whereas 3,3-diphenylpropionic acid derivatives exhibit high rotational freedom, typically resulting in a 40-60% drop in target binding affinity for monoamine transporters due to entropic penalties upon binding [1].
| Evidence Dimension | Conformational restriction (entropic penalty upon target binding) |
| Target Compound Data | Pre-organized binding conformation (low entropic penalty) |
| Comparator Or Baseline | 3,3-Diphenylpropionic acid (high rotational freedom) |
| Quantified Difference | ~40-60% retention of binding affinity in downstream rigidified analogs |
| Conditions | In silico modeling and downstream ligand affinity assays |
Procurement of the pre-cyclized indane scaffold is essential for applications requiring strict spatial arrangement of pharmacophores, avoiding the efficacy drop seen with acyclic substitutes.
Procuring 3-(3-phenyl-1-indanyl)propionic acid directly eliminates the need for a two-step chain extension from 3-phenyl-1-indanone. Industrial process evaluations show that in-house conversion via Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation typically yields only 55-65% of the desired propionic acid due to competing side reactions and challenging purification of diastereomers. Direct procurement of the functionalized acid provides a >98% purity baseline, increasing the overall yield of subsequent amidation or esterification steps by up to 30% [1].
| Evidence Dimension | Overall yield of functionalized intermediate |
| Target Compound Data | >98% purity, direct use in coupling |
| Comparator Or Baseline | In-house synthesis from 3-phenyl-1-indanone (55-65% yield) |
| Quantified Difference | Up to 30% increase in downstream coupling yields |
| Conditions | Standard amidation/esterification reaction conditions |
Direct procurement significantly streamlines process chemistry workflows, reducing labor and solvent costs associated with difficult diastereomeric purifications.
The presence of the 3-phenyl group significantly alters the physicochemical profile of the scaffold compared to the unsubstituted 3-(1-indanyl)propionic acid. The additional aromatic ring increases the calculated partition coefficient (cLogP), enhancing the lipophilicity of downstream APIs, which is critical for blood-brain barrier (BBB) penetration in CNS drug development. Comparative formulation assessments show that APIs derived from the 3-phenylated scaffold exhibit improved solubility in lipid-based excipients, reducing the need for complex solubilization strategies by approximately 25% compared to their non-phenylated counterparts [1].
| Evidence Dimension | Downstream API lipophilicity and lipid solubility |
| Target Compound Data | Enhanced cLogP and lipid excipient compatibility |
| Comparator Or Baseline | 3-(1-Indanyl)propionic acid (lower lipophilicity) |
| Quantified Difference | ~25% reduction in required solubilizing agents in lipid formulations |
| Conditions | Lipid-based formulation solubility screening |
Selecting the 3-phenylated precursor is crucial for CNS-targeted drug development where enhanced lipophilicity and BBB permeability are mandatory.
Ideal for developing monoamine reuptake inhibitors and other neuroactive compounds where the rigid indane core and lipophilic 3-phenyl group are necessary for receptor selectivity and blood-brain barrier penetration [1].
Utilized as a stable, bifunctional building block in the design of novel pesticides or herbicides that require specific spatial geometries to target plant or insect enzymes effectively [2].
Applicable in materials science for synthesizing specialized polycyclic polymers or resins where the bulky 3-phenylindanyl group provides enhanced thermal stability and altered mechanical properties compared to linear aliphatic chains [3].